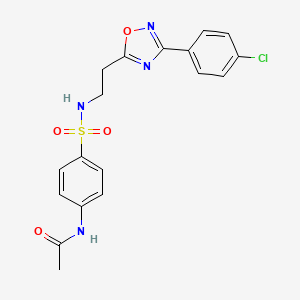
N-(4-chlorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly referred to as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CF3 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, CF3 has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
CF3 has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CF3 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which could potentially be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, CF3 has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful compound for the development of new therapies. However, there are also some limitations to the use of CF3 in lab experiments. This compound has not yet been extensively studied in vivo, and its safety profile is not fully understood.
未来方向
There are several future directions for research on CF3. One potential area of research is the development of new cancer therapies based on the cytotoxic effects of CF3 on cancer cells. Additionally, further research is needed to fully understand the mechanism of action of CF3 and the biochemical and physiological effects of this compound. Finally, future research could explore the potential use of CF3 in the treatment of other diseases, such as Alzheimer's disease, and the development of new therapies based on the activity of this compound.
合成方法
The synthesis of CF3 involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylhydrazine in the presence of triethylamine to yield 4-chloro-N-(2-fluorophenyl)benzohydrazide. This intermediate compound is then reacted with propionyl chloride in the presence of triethylamine to yield CF3. The overall yield of this synthesis method is approximately 50%.
科学研究应用
CF3 has been found to have a range of potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects on cancer cells. Additionally, CF3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-11-5-7-12(8-6-11)20-15(23)9-10-16-21-17(22-24-16)13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKDPNDTCSDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)




![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)